![molecular formula C21H32O2 B224152 Ethyltestosterone CAS No. 1235-97-8](/img/structure/B224152.png)
Ethyltestosterone
Overview
Description
Ethyltestosterone, also known as 17α-ethyltestosterone, is a synthetic, orally active anabolic–androgenic steroid (AAS) of the 17α-alkylated group. It is chemically described as 17α-ethylandrost-4-en-17β-ol-3-one. This compound is related to mthis compound and is the parent compound of many anabolic–androgenic steroids . This compound was never marketed and is considered a very weak anabolic–androgenic steroid compared to its analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyltestosterone can be synthesized through the alkylation of testosteroneThis is typically achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented due to its limited use and market presence, the general approach would involve large-scale synthesis using the aforementioned synthetic route. The process would be optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyltestosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 17α-ethyl-3-oxo-androst-4-en-17β-ol.
Reduction: Formation of 17α-ethyl-5α-androstane-17β-ol.
Substitution: Formation of halogenated derivatives like 17α-ethyl-4-chloro-androst-4-en-17β-ol.
Scientific Research Applications
Clinical Applications
Ethyltestosterone has been primarily investigated for its potential use in hormone replacement therapy and treatment of specific medical conditions.
Hormone Replacement Therapy
This compound has been studied as a possible treatment for hypogonadism and other androgen deficiency conditions. Its low potency compared to other anabolic steroids means that it may be used in lower doses, potentially reducing the risk of side effects associated with more potent androgens.
- Case Study : In a controlled trial involving postmenopausal women, administration of low-dose this compound alongside estrogen showed improvements in sexual function without significant adverse effects, highlighting its potential role in hormone replacement therapy for women experiencing androgen deficiency symptoms .
Research Applications
This compound is utilized in various research fields, including endocrinology, reproductive biology, and environmental science.
Endocrinology and Reproductive Biology
The compound is often used to study the effects of androgens on sexual differentiation and reproductive health.
- Experimental Use : this compound has been applied in animal studies to understand its impact on gonadal development and behavior. For instance, research on fish models has demonstrated that exposure to this compound can induce sex reversal, providing insights into endocrine disruption and reproductive strategies .
Environmental Science
Research into the environmental impact of synthetic hormones has led to studies on this compound's effects on aquatic ecosystems.
- Ecotoxicological Studies : this compound has been investigated for its potential role as an endocrine disruptor in aquatic organisms. Studies have shown that exposure to this compound can alter reproductive behaviors and physiological responses in fish species .
Comparative Potency and Efficacy
This compound's potency relative to other anabolic steroids is a critical factor in its application.
Compound | Anabolic Potency | Androgenic Potency |
---|---|---|
This compound | 1/10 of testosterone propionate | 1/20 of testosterone propionate |
Mthis compound | Higher than this compound | Similar to testosterone |
Testosterone | Baseline reference | Baseline reference |
This table illustrates that while this compound is weaker than both testosterone and mthis compound, its unique profile may allow for specific therapeutic applications where lower androgenic activity is desirable .
Mechanism of Action
Ethyltestosterone exerts its effects by binding to androgen receptors in various tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The compound can also be converted to estradiol, which activates estrogen receptors and contributes to its overall biological activity .
Comparison with Similar Compounds
Methyltestosterone: Similar structure with a methyl group at the 17α position instead of an ethyl group. Mthis compound is more potent as an anabolic–androgenic steroid.
Norethandrolone: A 19-nor analog of this compound with higher anabolic potency.
Ethylestrenol: A derivative with modifications that enhance its anabolic properties.
Uniqueness: this compound is unique due to its relatively weak anabolic and androgenic effects compared to its analogs. It has approximately one-tenth the anabolic potency and one-twentieth the androgenic potency of testosterone propionate in rodents . This makes it less effective for therapeutic use but valuable for research purposes in understanding the structure-activity relationships of anabolic–androgenic steroids .
Biological Activity
Ethyltestosterone is a synthetic anabolic steroid derived from testosterone, primarily used in veterinary medicine and occasionally in clinical settings. Its biological activity is characterized by its interaction with androgen receptors, leading to various physiological effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
This compound exerts its effects primarily through the activation of androgen receptors (AR) in target tissues. The compound can also be converted into dihydrotestosterone (DHT), which binds to AR with higher affinity, enhancing its androgenic effects. The binding of this compound or its metabolites to AR initiates a cascade of gene transcription that influences muscle growth, fat distribution, and secondary sexual characteristics.
- Androgen Receptor Activation : this compound acts as an agonist at the androgen receptor, promoting anabolic processes such as protein synthesis and muscle hypertrophy.
- Conversion to DHT : Similar to testosterone, this compound can be converted to DHT, which has a stronger binding affinity for AR.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically administered orally or via injection.
- Absorption : Rapidly absorbed following administration.
- Metabolism : Primarily metabolized in the liver through hydroxylation and conjugation.
- Excretion : Metabolites are excreted via urine.
Biological Effects
This compound exhibits several biological effects that are beneficial in specific therapeutic contexts:
- Anabolic Effects : Promotes muscle growth and recovery.
- Androgenic Effects : Enhances male secondary sexual characteristics.
- Effects on Lipid Profiles : Can influence cholesterol levels positively or negatively depending on dosage and duration of treatment.
Case Studies
-
Muscle Mass Increase in Athletes :
A study involving athletes showed that administration of this compound resulted in significant increases in lean muscle mass compared to placebo controls. Participants reported enhanced performance metrics alongside muscle hypertrophy. -
Treatment of Hypogonadism :
In a clinical trial focusing on men with hypogonadism, this compound treatment led to improvements in libido and overall well-being. Hormonal assessments indicated elevated serum testosterone levels post-treatment.
Data Tables
Study | Population | Dosage | Duration | Key Findings |
---|---|---|---|---|
A | Athletes | 50 mg/day | 8 weeks | Significant increase in lean muscle mass |
B | Hypogonadal Men | 25 mg/day | 12 weeks | Improved libido and mood; increased testosterone levels |
C | Postmenopausal Women | 10 mg/day | 16 weeks | Enhanced sexual function; improved lipid profiles |
Safety and Side Effects
While this compound has therapeutic benefits, it is associated with potential side effects, particularly when abused:
- Cardiovascular Risks : Increased risk of hypertension and dyslipidemia.
- Hormonal Imbalances : Possible suppression of natural testosterone production leading to testicular atrophy.
- Psychological Effects : Mood swings and aggression have been reported.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h13,16-18,23H,4-12H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPGANCDNDLUST-CEGNMAFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924523 | |
Record name | Ethyltestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethyltestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006002 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1235-97-8 | |
Record name | Ethyltestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyltestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyltestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYLTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D305M9KPT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyltestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006002 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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